molecular formula C20H21FN4OS2 B12180294 2-({5-[(2-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[2-methyl-6-(propan-2-yl)phenyl]acetamide

2-({5-[(2-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[2-methyl-6-(propan-2-yl)phenyl]acetamide

Cat. No.: B12180294
M. Wt: 416.5 g/mol
InChI Key: BCUHODXTBIOWES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({5-[(2-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[2-methyl-6-(propan-2-yl)phenyl]acetamide is a complex organic compound that features a thiadiazole ring, a fluorophenyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(2-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[2-methyl-6-(propan-2-yl)phenyl]acetamide typically involves multiple steps, starting with the formation of the thiadiazole ring This can be achieved through the cyclization of appropriate precursors under specific conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({5-[(2-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[2-methyl-6-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring and sulfanyl group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the acetamide to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the phenyl ring.

Scientific Research Applications

2-({5-[(2-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[2-methyl-6-(propan-2-yl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-({5-[(2-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[2-methyl-6-(propan-2-yl)phenyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to specific biological effects. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazoles: Compounds containing a benzimidazole ring, known for their broad range of biological activities.

    Imidazoles: Five-membered heterocyclic compounds with two nitrogen atoms, used in various therapeutic applications.

    Thiadiazoles: Similar to the compound , these contain a thiadiazole ring and exhibit diverse chemical and biological properties.

Uniqueness

2-({5-[(2-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[2-methyl-6-(propan-2-yl)phenyl]acetamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C20H21FN4OS2

Molecular Weight

416.5 g/mol

IUPAC Name

2-[[5-(2-fluoroanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-methyl-6-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C20H21FN4OS2/c1-12(2)14-8-6-7-13(3)18(14)23-17(26)11-27-20-25-24-19(28-20)22-16-10-5-4-9-15(16)21/h4-10,12H,11H2,1-3H3,(H,22,24)(H,23,26)

InChI Key

BCUHODXTBIOWES-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C)NC(=O)CSC2=NN=C(S2)NC3=CC=CC=C3F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.